molecular formula C11H10FN B2783887 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile CAS No. 2109103-14-0

2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile

Cat. No. B2783887
CAS RN: 2109103-14-0
M. Wt: 175.206
InChI Key: RRYHACCYTAQFNJ-UHFFFAOYSA-N
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Description

“2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C11H10FN . It is a derivative of acetonitrile, which is a colorless liquid that has a sweet, ethereal odor .


Molecular Structure Analysis

The molecular structure of “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” consists of a cyclopropyl group attached to an acetonitrile group, with a 4-fluorophenyl group attached to the cyclopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” include a density of 1.2±0.1 g/cm3, a boiling point of 288.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.4±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 151.0±3.0 cm3 .

Scientific Research Applications

Electrochemical Reactions

Research by Kunugi et al. (1993) explores the electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, which results in the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes. This study highlights the potential of electrochemical methods in synthesizing or modifying compounds with similar structures to "2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile" (Kunugi et al., 1993).

Sensing Applications

Mei and Wolf (2004) developed a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, in acetonitrile. This underscores the utility of fluorinated compounds in chemical sensing technologies (Mei & Wolf, 2004).

Fluorescence and Colorimetric Sensing

Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts with nitrophenyl groups that show significant color changes upon deprotonation in the presence of fluoride in acetonitrile, demonstrating the role of similar compounds in developing fluorescence and colorimetric sensors (Camiolo et al., 2003).

Photocatalysis and Photochemistry

Fagnoni et al. (1999) investigated the photocatalytic dehalogenation of haloanilines in acetonitrile, leading to the formation of various anilines and alkylanilines. This research indicates the potential for photocatalytic applications in modifying or synthesizing compounds with structural similarities to "2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile" (Fagnoni et al., 1999).

properties

IUPAC Name

2-[1-(4-fluorophenyl)cyclopropyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYHACCYTAQFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile

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